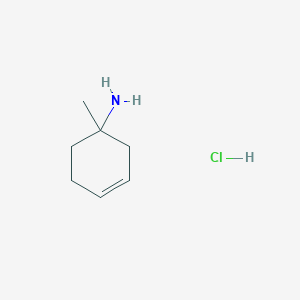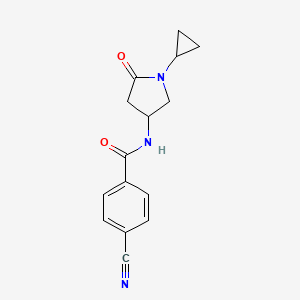
4-氰基-N-(1-环丙基-5-氧代吡咯烷-3-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.304. The purity is usually 95%.
BenchChem offers high-quality 4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和结构研究
Younes 等人(2020 年)的一项研究详细阐述了 N-(氰基(萘-1-基)甲基)苯甲酰胺衍生物的合成,通过 X 射线晶体学和其他光谱技术展示了它们的固态性质和相互作用。一种衍生物表现出对氟离子显着的比色传感能力,突出了在环境监测和分析化学中的潜在应用 (Younes 等人,2020 年)。
药物化学应用
Wolf 等人(2004 年)探索了放射性碘化的 N-(2-(二乙氨基)乙基)苯甲酰胺,用于选择性靶向黑色素瘤。他们的研究表明苯甲酰胺衍生物在癌症治疗中的治疗潜力,特别是对于黑色素瘤,通过展示选择性药物输送和增强的对黑色素瘤细胞的细胞毒性 (Wolf 等人,2004 年)。
抗癌活性
Ghorab 和 Al-Said(2012 年)合成了新型茚并吡啶衍生物,对乳腺癌细胞系具有显着的体外抗癌活性。他们的工作有助于开发新的化疗药物,其中一些化合物的效力高于参考药物多柔比星 (Ghorab 和 Al-Said,2012 年)。
催化和材料科学
Wang 等人(2011 年)报道了使用 Pd@氮化碳催化剂在水性介质中将苯酚衍生物选择性氢化为环己酮。这项研究强调了催化剂在化学制造过程中的效率,特别是在生产聚酰胺中间体的过程中 (Wang 等人,2011 年)。
生物活性预测
Kharchenko 等人(2008 年)进行了一项研究,对新型 4-(1,2,4-恶二唑-5-基)吡咯烷-2-酮体系进行合成,并提出了它们的生物活性预测。这项研究提供了对这些化合物潜在药物应用的见解,并得到了结构分析和活性预测方法的支持 (Kharchenko 等人,2008 年)。
作用机制
Target of Action
The primary target of 4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide Similar compounds have been found to target the ryanodine receptor (ryr), which plays a crucial role in cellular calcium signaling .
Mode of Action
The exact mode of action of 4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide It is known that compounds targeting the ryr typically bind to the receptor and modulate its activity, leading to changes in intracellular calcium levels .
Biochemical Pathways
The biochemical pathways affected by 4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide Given its potential target, it may influence calcium signaling pathways, which have downstream effects on various cellular processes, including muscle contraction, neurotransmitter release, and cell growth .
Result of Action
The molecular and cellular effects of 4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide Modulation of ryr activity can lead to changes in cellular calcium levels, potentially affecting a wide range of cellular processes .
属性
IUPAC Name |
4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c16-8-10-1-3-11(4-2-10)15(20)17-12-7-14(19)18(9-12)13-5-6-13/h1-4,12-13H,5-7,9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNMDUOMDVNQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

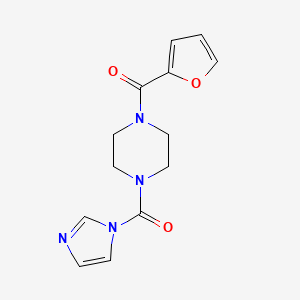
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2595416.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methylbenzamide hydrochloride](/img/structure/B2595420.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2595422.png)
![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-pyridin-2-ylacrylamide](/img/structure/B2595423.png)
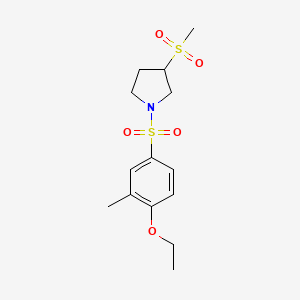
![4-(N,N-dipropylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2595425.png)
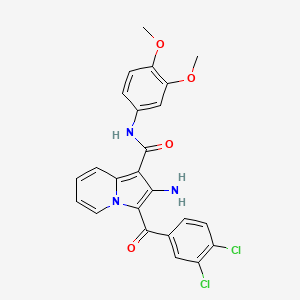

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2595429.png)
![Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B2595431.png)
